Diethyl azodiisobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

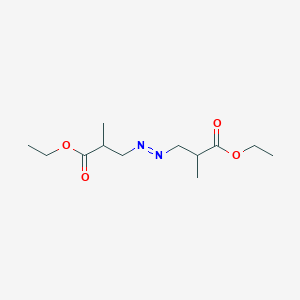

Diethyl azodiisobutyrate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radical Polymerization Initiator

DEAB is predominantly used as a radical initiator in the free radical polymerization of vinyl monomers. The process involves the following steps:

- Initiation : Upon heating, DEAB decomposes to generate free radicals.

- Propagation : These radicals react with vinyl monomers to form polymer chains.

- Termination : The reaction concludes when two radical chains combine.

This application is crucial in producing polymers with specific molecular weights and architectures, which are essential for various industrial applications.

Synthesis of Functional Polymers

DEAB has been employed in synthesizing functionalized polymers that exhibit unique properties, such as enhanced adhesion, flexibility, and thermal stability. For instance:

- Acrylic Polymers : DEAB is used to initiate the polymerization of acrylic monomers, leading to polymers suitable for coatings and adhesives.

- Thermoplastic Elastomers : The use of DEAB allows for the creation of thermoplastic elastomers with tailored mechanical properties.

Crosslinking Agent

In addition to its role as an initiator, DEAB can act as a crosslinking agent in polymer formulations. Crosslinked polymers exhibit improved mechanical properties, chemical resistance, and thermal stability. The crosslinking process enhances the durability and performance of materials used in coatings, adhesives, and sealants.

Organic Synthesis Applications

DEAB's radical-generating capabilities extend beyond polymer chemistry into organic synthesis. It has been utilized in various reactions, including:

- Radical Coupling Reactions : DEAB can facilitate coupling reactions between organic substrates, leading to complex molecular structures.

- Synthesis of Heterocycles : It has been employed in synthesizing heterocyclic compounds through radical-mediated pathways.

Case Studies

In another study, DEAB was used to synthesize thermoplastic elastomers from styrene and butadiene monomers. The resulting materials exhibited excellent tensile strength and elasticity, making them suitable for automotive applications .

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Elongation at Break | 600% |

| Hardness | Shore A 80 |

Análisis De Reacciones Químicas

Reaction with Oxidizing Agents

Diethyl azodiisobutyrate is incompatible with oxidizing agents, as these can induce decomposition or violent reactions. This sensitivity necessitates careful handling and storage to avoid exposure to incompatible materials .

Thermal and Mechanical Sensitivity

The compound exhibits self-decomposition or self-ignition when exposed to heat, friction, or impact. This reactivity highlights its instability under non-controlled conditions, requiring specialized storage and handling protocols .

Stability and Storage

-

Chemical Stability : The product is considered stable under normal storage conditions but rapidly degrades in the presence of incompatible materials (e.g., oxidizing agents) .

-

Storage Compatibility : Avoid exposure to oxidizing agents. Storage should be in cool, dry, well-ventilated areas away from ignition sources .

Regulatory and Hazard Information

Limitations in Reaction Data

The provided sources ( ) focus primarily on safety, handling, and regulatory aspects of this compound rather than detailed chemical reaction mechanisms. Extensive reaction data, such as those available for related compounds like diethyl azodicarboxylate (DEAD) (e.g., Mitsunobu reactions, dehydrogenation) , are not explicitly documented for this compound in the reviewed literature.

Differentiation from Related Compounds

This compound should not be confused with diethyl azodicarboxylate (DEAD) , which is a distinct reagent with well-documented reactions (e.g., Mitsunobu reactions, Michael additions) . The structural difference lies in the ester groups attached to the azo core:

Propiedades

Número CAS |

3879-07-0 |

|---|---|

Fórmula molecular |

C12H22N2O4 |

Peso molecular |

258.31 g/mol |

Nombre IUPAC |

ethyl 3-[(3-ethoxy-2-methyl-3-oxopropyl)diazenyl]-2-methylpropanoate |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-11(15)9(3)7-13-14-8-10(4)12(16)18-6-2/h9-10H,5-8H2,1-4H3 |

Clave InChI |

ARPWRKXQMJBVJD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)CN=NCC(C)C(=O)OCC |

SMILES canónico |

CCOC(=O)C(C)CN=NCC(C)C(=O)OCC |

Key on ui other cas no. |

3879-07-0 |

Pictogramas |

Flammable; Acute Toxic; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.